8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is a complex organic compound characterized by its unique structure, which integrates a quinoline core with an indole moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 346.4 g/mol. This compound features an ethyl group at the 8-position of the quinoline ring, a hydroxy group at the 3-position, and a carboxylic acid functional group at the 4-position, along with an indole ring connected through a methylene bridge at the 2-position of the quinoline structure.
Research indicates that 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid exhibits significant biological activities. It has been investigated for:
The synthesis of 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions:
This compound has diverse applications across various fields:
Studies on interaction mechanisms reveal that 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid can bind to various biological targets:
Several compounds share structural similarities with 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Ethyl-3-hydroxyquinoline-4-carboxylic acid | Similar core structure | Lacks indole moiety |
| 5-Methylquinoline-4-carboxylic acid | Quinoline core | Different alkyl substitution |
| 2-Hydroxyquinoline | Basic quinoline structure | No carboxylic acid functionality |
Uniqueness of 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid:
The incorporation of both the indole and quinoline rings in this compound provides unique properties that enhance its biological activity compared to simpler analogs. Its specific arrangement allows for diverse interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry .
The IUPAC name 8-ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid systematically delineates its structure. The parent quinoline ring (C$$9$$H$$7$$N) is numbered such that the nitrogen atom occupies position 1. Substituents include:
This arrangement creates a planar quinoline-indole system with potential for π-π stacking and hydrogen bonding, critical for interactions with biological targets. The molecular formula is C$${21}$$H$${18}$$N$$2$$O$$3$$, yielding a molecular weight of 346.4 g/mol.
Comparative Structural Analysis
| Feature | Quinoline Core | Indole Moiety | Hybrid Advantage |
|---|---|---|---|
| Aromaticity | High (10 π-electrons) | High (10 π-electrons) | Enhanced planar stability |
| Functional Groups | -COOH, -OH, -CH$$2$$CH$$3$$ | -NH in pyrrole ring | Multisite reactivity |
| Bioactive Potential | Antimicrobial, anticancer | Serotonin modulation | Synergistic pharmacophores |
The ethyl group at position 8 introduces steric bulk that may influence binding pocket interactions, while the indole’s NH group enables hydrogen bonding.
Quinoline and indole derivatives have distinct historical trajectories. Quinoline, first isolated from coal tar in 1834, became a cornerstone of antimalarial therapy following the 19th-century synthesis of quinine analogs. Indole, identified in 1866, gained prominence for its role in tryptophan metabolism and neurotransmitter synthesis.
The convergence of these systems began in the mid-20th century with the advent of Friedländer and Pfitzinger syntheses, enabling fused quinoline-indole structures. Early hybrids focused on antitubercular and antiparasitic applications, but limited synthetic methods constrained structural diversity. Modern catalysis, particularly copper-mediated annulations (e.g., Cu(II)-catalyzed amination of quinoline N-oxides with o-alkynylanilines), has revolutionized access to such hybrids.
Quinoline-indole hybrids exploit complementary pharmacophoric features:
Mechanistic Advantages of Hybridization
Recent studies demonstrate that such hybrids exhibit nanomolar affinity for kinase targets (e.g., EGFR, VEGFR) due to their ability to occupy both ATP-binding and allosteric pockets.